2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Description
This compound belongs to the 1,2,3,4-tetrahydroquinolin-4-amine class, characterized by a bicyclic framework with a partially saturated quinoline ring. The structure includes a 2-methyl group, a 4-methylbenzenesulfonyl (tosyl, Tos) group at position 1, and an N-phenyl substituent (Figure 1). The Tos group ([(4-methylphenyl)sulfonyl]) is a strong electron-withdrawing moiety, which enhances stability and influences intermolecular interactions .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-N-phenyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-17-12-14-20(15-13-17)28(26,27)25-18(2)16-22(21-10-6-7-11-23(21)25)24-19-8-4-3-5-9-19/h3-15,18,22,24H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYCLBXIFPJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Tetrahydroquinolin-4-Amine Derivatives
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (EWG): The Tos group in the target compound enhances stability and polar interactions compared to acyl (e.g., hexanoyl) or alkyl (e.g., butyl) substituents . Lipophilicity: Compounds with morpholinylpropyl () or pentylbenzoyl () groups exhibit increased hydrophobicity, favoring membrane penetration. Solubility: Acylated derivatives (e.g., hexanoyl in ) may show better aqueous solubility than sulfonylated analogs.
Molecular Weight Trends: The target compound’s estimated MW (~380) is higher than the hexanoyl derivative (336.47), reflecting the Tos group’s contribution .
Morpholinylpropyl Derivative (): Likely used in neurological research due to morpholine’s prevalence in blood-brain barrier penetrants. Hexanoyl Derivative (): May serve as a ligand in receptor-binding assays due to its balanced polarity.
Research Findings and Implications
- Crystallographic Analysis : The use of SHELX and WinGX for structural refinement highlights the importance of precise stereochemical determination in optimizing bioactivity .
- Structure-Activity Relationships (SAR) : Substitution at position 1 significantly modulates bioactivity. For instance, Tos groups improve target specificity, while acyl groups enhance solubility .
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